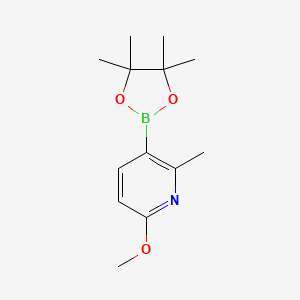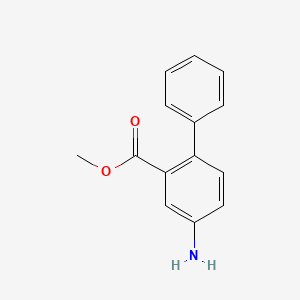![molecular formula C24H36Br2S2Si B1403321 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene CAS No. 1160106-14-8](/img/structure/B1403321.png)
2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene
Descripción general
Descripción
2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a dithienosilole-benzothiadiazole copolymer used for electrochemistry methods of polymer packing and future material study and device applications .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The molecule contains a total of 67 bonds. There are 31 non-H bonds, 10 multiple bonds, 14 rotatable bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophenes .Chemical Reactions Analysis
The compound allows more effective conjugation if embedded into semiconducting polymers which in turn will have a lower band gap .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula .Aplicaciones Científicas De Investigación
Electropolymerization and Applications
A study by Tutuncu, Cihaner, and Ozkut (2019) explored the synthesis and electropolymerization of a monomer containing dithienosilole and 3,4-propylenedioxythiophene units, including 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene. This polymer exhibits both fluorescent and electrochromic properties, emitting reddish pink light and changing color from purple to transmissive cyan. It demonstrates potential for use in optoelectronic applications due to its optical properties and fast color switching ability (Tutuncu, Cihaner, & Ozkut, 2019).
Photovoltaic Applications
Xiao, Zhou, and You (2008) synthesized a series of conjugated polymers incorporating a variant of the 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene unit. These polymers were designed to enhance π-electron delocalization, making them suitable for use in photovoltaic devices. The polymers' structural design facilitated better solubility and photovoltaic device fabrication, contributing to advancements in solar energy technology (Xiao, Zhou, & You, 2008).
Organic Electronics
Nketia-Yawson et al. (2018) synthesized a polymer based on planar 4,7-bis(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole moieties. This material demonstrated exceptional hole mobility and low threshold voltage in organic thin-film transistors, indicating significant potential for electronic applications (Nketia-Yawson et al., 2018).
Solar Cell Efficiency
Ni et al. (2015) focused on small-molecule organic solar cells using a dithienosilole-based molecule. They observed that even minor variations in the molecular structure significantly impacted the optical, electrochemical, and photovoltaic performance. Their research underscores the importance of molecular engineering in developing efficient solar cells (Ni et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound is a dithienosilole-benzothiadiazole copolymer used for electrochemistry methods of polymer packing and future material study and device applications .
Result of Action
It is suggested that this compound may have potential applications in the field of material study and device applications .
Propiedades
IUPAC Name |
4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36Br2S2Si/c1-3-5-7-9-11-13-15-29(16-14-12-10-8-6-4-2)19-17-21(25)27-23(19)24-20(29)18-22(26)28-24/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQCRDPHHCCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Br2S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737894 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160106-14-8 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)










![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)